3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities, including psychoactive and neuroprotective properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Pyrrolidine-2,5-dione Ring: This step involves the cyclization of an appropriate precursor, such as a substituted succinimide, under basic or acidic conditions.
Coupling with 4-Methoxyphenyl Group: The final step involves the coupling of the beta-carboline core with the 4-methoxyphenyl group, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or reduced derivatives.
Substitution: Formation of substituted beta-carboline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biology, the compound is studied for its potential neuroprotective and psychoactive properties. It has been shown to interact with various neurotransmitter systems, making it a candidate for research into neurological disorders.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to modulate neurotransmitter systems suggests potential use in the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.
Industry
In industry, the compound may be used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable starting material for the synthesis of a wide range of products.
Mechanism of Action
The mechanism of action of 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with various molecular targets and pathways. It is known to bind to serotonin and dopamine receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to changes in mood, cognition, and behavior, making it a potential candidate for the treatment of psychiatric and neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Harmine: Another beta-carboline with psychoactive properties.
Harmaline: Known for its neuroprotective effects.
Tetrahydroharmine: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of the chlorine atom and the 4-methoxyphenyl group in 3-(6-chloro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione distinguishes it from other beta-carbolines. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H20ClN3O3 |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
3-(6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H20ClN3O3/c1-29-15-5-3-14(4-6-15)26-21(27)11-20(22(26)28)25-9-8-16-17-10-13(23)2-7-18(17)24-19(16)12-25/h2-7,10,20,24H,8-9,11-12H2,1H3 |
InChI Key |
JZPUSJVIRKJFIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
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